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molecular formula C5H7F3O2 B056051 1,1,1-Trifluoro-5-hydroxypentane-2-one CAS No. 121749-66-4

1,1,1-Trifluoro-5-hydroxypentane-2-one

Cat. No. B056051
M. Wt: 156.1 g/mol
InChI Key: MQUFQHMYHVJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962024

Procedure details

A 500 mL three neck round bottom flask, fitted with dropping funnel, magnetic stirrer, ice-salt bath, and argon inlet is charged with 125 mL of dry dimethylformamide, 29 g(35.7 mM) of trifluoro-5-hydroxy-2-pentanone. This mixture was cooled to -5° C. and 11.5 g(71.6 mM) of bromine was added dropwise over a two hour period. After stirring overnight at ambient temperature the reaction mixture was distilled through a 30 cm vigreaux column at 2.0 mm of pressure. Two fractions were collected; the first fraction from 27°-35° C. and the second fraction at 35°-70° C. The second fraction was partitioned between water and ethyl ether, the organic layer was washed with water (3×100 mL, dried (anhydrous MgSO4), and evaporated under reduced pressure at ambient temperature to give 40 g of a colorless oil mixture of dimethyl formamide, ether, and the desired product which was used in the next reaction without further purification.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[F:6][C:7]([F:15])([F:14])[C:8](=[O:13])[CH2:9][CH2:10][CH2:11]O.[Br:16]Br>CCOCC>[F:6][C:7]([F:15])([F:14])[C:8](=[O:13])[CH2:9][CH2:10][CH2:11][Br:16]

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
29 g
Type
reactant
Smiles
FC(C(CCCO)=O)(F)F
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
BrBr
Step Four
Name
colorless oil
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at ambient temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled through a 30 cm vigreaux column at 2.0 mm of pressure
CUSTOM
Type
CUSTOM
Details
Two fractions were collected
CUSTOM
Type
CUSTOM
Details
from 27°-35° C.
CUSTOM
Type
CUSTOM
Details
at 35°-70° C
CUSTOM
Type
CUSTOM
Details
The second fraction was partitioned between water and ethyl ether
WASH
Type
WASH
Details
the organic layer was washed with water (3×100 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at ambient temperature
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(CCCBr)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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